molecular formula C10H12N2O5 B1670700 Dinoseb CAS No. 88-85-7

Dinoseb

Cat. No.: B1670700
CAS No.: 88-85-7
M. Wt: 240.21 g/mol
InChI Key: OWZPCEFYPSAJFR-UHFFFAOYSA-N
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Description

Dinoseb, known chemically as 2-sec-butyl-4,6-dinitrophenol, is a member of the dinitrophenol family. It is a crystalline orange solid that does not readily dissolve in water. Historically, it has been used as a herbicide and a polymerization inhibitor. due to its high toxicity, it is banned in the European Union and the United States .

Mechanism of Action

Target of Action

Dinoseb, a herbicide in the dinitrophenol family, primarily targets the process of oxidative phosphorylation . This process is crucial for energy production in both plant and animal cells .

Mode of Action

This compound acts as an uncoupler of oxidative phosphorylation . It is a weak acid that can pass through lipid membranes when it’s in the undissociated form . By lowering the proton gradient across the membrane, this compound disrupts the cell’s ability to produce ATP, which is essential for energy storage . This compound is also a weak inhibitor of mitochondrial Complex III and Complex II of the respiratory chain . In plants, this compound inhibits photosynthesis by disrupting the electron flow from photocomplex II to plastoquinone .

Biochemical Pathways

The uncoupling action of this compound can occur in plants, animals, and fungi because they have similar biochemical pathways for creating energy . The uncoupling can stimulate metabolism, leading to the production of reactive oxygen species and enhancement of oxidative damage .

Pharmacokinetics

This compound is slightly soluble in water and volatile, with a high potential for leaching to groundwater . After oral or intraperitoneal administration, this compound is distributed to the kidneys and liver .

Result of Action

The disruption of energy synthesis by this compound results in the death of the cell . In extreme cases, this compound’s action can lead to hyperthermia . In ruminants, this compound can cause the oxidation of hemoglobin to methemoglobin . In humans, exposure to this compound has been associated with developmental and reproductive effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors affecting its biodegradation include the concentration of this compound, previous exposure to this compound, soil conditions (e.g., type of soil, pH), and the sorption of this compound to soil surfaces . This compound’s action can also be influenced by environmental conditions such as water depth and turbidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinoseb can be synthesized through the nitration of 2-sec-butylphenol. The process involves the reaction of 2-sec-butylphenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 2-sec-butyl-4,6-dinitrophenol .

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The product is then purified through crystallization and other separation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Dinoseb is similar to other dinitrophenol compounds such as:

    2,4-Dinitrophenol: Also an uncoupler of oxidative phosphorylation but with different toxicity profiles.

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a different mechanism of action, primarily affecting plant growth hormones.

    Bromoxynil: Another herbicide that inhibits photosynthesis in plants.

Uniqueness: this compound’s unique combination of being a potent herbicide and a polymerization inhibitor sets it apart from other similar compounds. Its high toxicity and ability to disrupt cellular energy production make it a compound of significant interest in both agricultural and industrial contexts .

Properties

IUPAC Name

2-butan-2-yl-4,6-dinitrophenol
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InChI

InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3
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InChI Key

OWZPCEFYPSAJFR-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C10H12N2O5
Record name DINOSEB
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Related CAS

35040-03-0 (hydrochloride salt), 6365-83-9 (ammonium salt), 6420-47-9 (triethanolamine salt), 53404-43-6 (diolamine salt/solvate)
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DSSTOX Substance ID

DTXSID3020207
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Molecular Weight

240.21 g/mol
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Physical Description

Dinoseb appears as orange-brown viscous liquid or orange-brown solid. Orange crystals when pure. Has a pungent odor. Used as a plant growth regulator; insecticide and herbicide. (EPA, 1998), Liquid; Pellets or Large Crystals, Orange or yellow solid with a pungent odor; [HSDB], Solid, ORANGE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

332 °C
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Flash Point

60.1 to 84.9 °F for 3 commercial products (EPA, 1998), 15.6 °C, (CLOSED CUP) (DOW GENERAL WEED KILLER); 18.9 °C, (CLOSED CUP) (DOW SELECTIVE WEED KILLER), >100 °C
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Solubility

0.0052 G/100 G WATER; 48 G/100 G ETHANOL; 27 G/100 G N-HEPTANE; MISCIBLE IN ETHYL ETHER, TOLUENE, & XYLENE, 0.052 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005 (very poor)
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Density

1.2647 at 113 °F (EPA, 1998) - Denser than water; will sink, 1.2647 @ 45 °C/4 °C, Relative density (water = 1): 1.3 (30 °C)
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Vapor Density

7.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 8.3
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Vapor Pressure

1 mmHg at 303.98 °F (EPA, 1998), 1 MM HG @ 151.1 °C, Vapor pressure, Pa at 20 °C: 0.007
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Mechanism of Action

BASIC MECHANISM OF TOXICITY IS STIMULATION OF OXIDATIVE METABOLISM IN CELL MITOCHONDRIA, BY INTERFERENCE WITH NORMAL COUPLING OF CARBOHYDRATE OXIDN TO PHOSPHORYLATION (ADP TO ATP). INCR OXIDATIVE METABOLISM LEADS TO PYREXIA, TACHYCARDIA, & DEHYDRATION, & ULTIMATELY DEPLETES CARBOHYDRATE & FAT STORES. /NITROPHENOLIC COMPOUNDS/, ... UNCOUPLER OF OXIDATIVE PHOSPHORYLATION & INCR THE OXIDATIVE METABOLISM & HEAT PRODUCTION OF THE BODY., The effects of plant herbicides on reaction centers from the photosynthetic bacterium, Rhodopseudomonas sphaeroides, were investigated. A variety of triazine herbicides were good inhibitors of electron transfer reactions involving primary and secondary quinone. Other types of herbicides, including dinoseb, ... were relatively ineffective., Administration of 2,4-dinitrophenol alkyl derivatives to rats, ie, 4,6-dinitro-o-cresol (DNOC) and dinoseb (60 and 40 mg/kg, respectively) affected the electron transport system and inhibited energy metabolism and the detoxication system of the liver. An ESR study showed lowering of cytochrome p450 of the liver throughout the observation period, changes in the cytochrome c oxidase, lowering of iron-sulfur-containing proteins (54% in 6 hr), and a decrease in the free radical level as compared to the original levels. The metalloprotein and free radicals, observed 30 min after dinoseb, showed a tendency to normalization., Dinoseb is believed to enhance metabolic activity by uncoupling oxidative phosphorylation and disrupting adenosine triphosphate synthesis ... culminating, in extreme cases, in hyperthermia. In ruminants, dinoseb, an organo-nitro compound, is reduced to an amine, which may then cause the oxidation of hemoglobin to methemoglobin. ...
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Impurities

THE TRIETHANOLAMINE SALT OF DINOSEB CONTAINED OVER 200 MG/KG N-NITROSODIETHANOLAMINE. /SRP: A HIGHLY TOXIC CONTAMINANT/
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Color/Form

Yellow crystals, Orange solid

CAS No.

88-85-7
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Melting Point

100 to 108 °F (EPA, 1998), 38-42 °C, 40 - 41 °C
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URL http://www.hmdb.ca/metabolites/HMDB0032559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DINOSEB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0149
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

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